N,N-Dimethyl-4-(oxetan-3-YL)aniline

Description

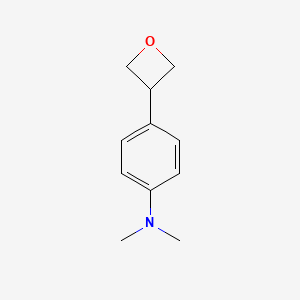

N,N-Dimethyl-4-(oxetan-3-yl)aniline is a tertiary aniline derivative featuring a dimethylamine group at the para position of an aromatic ring, substituted with an oxetane moiety at the 3-position. Oxetanes are four-membered oxygen-containing heterocycles known for their high ring strain and metabolic stability, making them valuable in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N,N-dimethyl-4-(oxetan-3-yl)aniline |

InChI |

InChI=1S/C11H15NO/c1-12(2)11-5-3-9(4-6-11)10-7-13-8-10/h3-6,10H,7-8H2,1-2H3 |

InChI Key |

CZLPYKQUVIFXEE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2COC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(oxetan-3-YL)aniline typically involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl)oxetan-3-yl)methanol. This intermediate is then treated with N,N-dimethylaniline under suitable conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxetane ring can be opened under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous sodium hydroxide.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Acidic or basic conditions with nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Reduced amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

N,N-Dimethyl-4-(oxetan-3-YL)aniline has diverse applications in several scientific domains:

Chemistry

- Building Block for Complex Molecules: This compound serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Biology

- Potential Biological Activity: Preliminary studies indicate that this compound exhibits promising antimicrobial and anticancer properties. The oxetane ring's ability to undergo ring-opening reactions leads to the formation of reactive intermediates that may interact with biological targets.

Medicine

- Drug Development: The compound is being explored as a potential drug candidate due to its unique reactivity profile. Its interactions with specific enzymes or receptors can modulate biological activity, making it a subject of interest in medicinal chemistry .

Industry

- Specialty Chemicals Production: Utilized in the manufacture of specialty chemicals and materials such as polymers and resins, this compound's unique properties contribute to enhanced performance characteristics in various applications.

Case Studies

Case Study on Biological Activity:

Research conducted on the interaction of this compound with biological molecules suggests that it may bind effectively to specific receptors or enzymes, potentially modulating their activity. This has implications for drug design and therapeutic applications .

Case Study on Synthesis Optimization:

Studies have focused on optimizing synthetic routes for large-scale production using continuous flow reactors to enhance yield and purity. These advancements are crucial for industrial applications where high-quality compounds are required.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(oxetan-3-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent attached to the aniline ring significantly influences physical states, molecular weights, and spectral properties:

Calculated from formula C₁₆H₂₄N₂. *Calculated from formula C₁₁H₁₅NO.

Key Observations :

- Physical State : Bulky aromatic substituents (e.g., indenyl, thiophene) favor solid states due to enhanced π-π stacking, while aliphatic chains (e.g., pyrrolidine) result in oils .

- Molecular Weight : Oxetane’s compact structure yields a lower molecular weight (~177 g/mol) compared to bulkier substituents (e.g., 315.50 g/mol for dithiane) .

Electronic and Optical Properties

Substituents modulate electronic behavior, impacting applications like fluorescence:

- Fluorescence: Pyrimidoindazolyl derivatives exhibit fluorescence quantum yields up to 0.068, attributed to extended conjugation .

Biological Activity

N,N-Dimethyl-4-(oxetan-3-YL)aniline is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an oxetane ring and dimethylated aniline moiety. Its molecular formula is , with a molecular weight of approximately 165.19 g/mol. The oxetane ring contributes to the compound's reactivity, potentially enhancing its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules such as enzymes and receptors, modulating their activity. Specifically, it has been investigated for:

- Antimicrobial Activity : Preliminary studies suggest that compounds containing oxetane rings exhibit promising antimicrobial properties, potentially making them candidates for developing new antibiotics.

- Anticancer Properties : The compound has been explored for its anticancer potential, particularly in targeting cancer cell lines through apoptosis induction and inhibition of cell proliferation .

Antimicrobial Activity

This compound has shown significant antimicrobial activity in various studies. A comparative analysis with other compounds revealed that its unique structure enhances its lipophilicity, which may improve bioavailability and efficacy against microbial strains.

| Compound Name | Antimicrobial Activity | Notes |

|---|---|---|

| This compound | Moderate to high | Effective against Gram-positive and Gram-negative bacteria |

| 4-(Oxetan-3-YL)aniline | Low | Lacks dimethyl groups affecting reactivity |

| N-Methyl-4-(oxetan-3-YL)aniline | Moderate | Contains only one methyl group on nitrogen |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves:

- Membrane Blebbing : Indicating early apoptotic changes.

- Chromatin Condensation : A hallmark of apoptosis.

- Nuclear Fragmentation : Leading to cell death.

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Comparative Studies

Comparative studies with similar compounds highlight the unique properties of this compound. For instance:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| This compound | Dimethylated aniline with oxetane ring | Enhanced lipophilicity; potential for increased bioactivity |

| 3-(Oxetan-3-YL)aniline | Oxetane ring attached to aniline | Lacks dimethyl groups; lower reactivity |

| 4-(Oxetan-3-YL)aniline | Similar structure without N,N-dimethyl groups | Affects chemical and biological properties |

Case Studies

- Anticancer Mechanism : A study investigated the effects of this compound on MCF-7 cells, revealing a significant increase in apoptotic markers compared to control groups. This suggests a strong potential for therapeutic applications in oncology .

- Antimicrobial Efficacy : In another study, the compound was tested against various bacterial strains, showing effective inhibition comparable to established antibiotics. This positions it as a candidate for further development in antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.